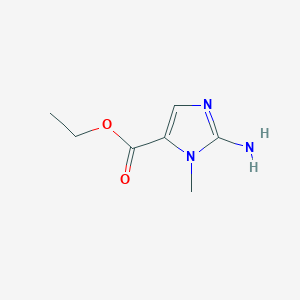

ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

Cat. No. B069197

Key on ui cas rn:

177760-04-2

M. Wt: 169.18 g/mol

InChI Key: CXSLXRSUUJLZBT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09226932B2

Procedure details

Ethyl formate (500 mL) was added to sarcosin methyl ester hydrochloride (82 g, 585.7 mmol, grounded into powder prior to reaction) contained in a 1-L round-bottomed flask. The reaction mixture was cooled in an ice-water bath, stirred, a gas outlet connected with the flask, NaH (60% oil suspension, 54 g, 1.35 mol) added slowly during a period of 2 h, and stirred at rt for about 14 h. Volatiles were removed using a rotary evaporator to yield a residue which was triturated twice with hexane (500 mL) to yield a sticky light brown paste which was dissolved in ethanol (400 mL) and conc. HCl (50 mL) and stirred at 110° C. for 1.5 h. After the reaction mixture cooled, the white precipitate was filtered off and the residue washed with 2×25 mL of ethanol. The filtrate was evaporated to yield a thick brown oil to which was added 10% aqueous HOAc, H2NCN (45 g, 1.07 mol), and sodium acetate (88 g, 1.07 mol). The reaction mixture was stirred at 90-100° C. for 1.5 h to yield a clear solution which was cooled, its pH adjusted to 1 using concentrated HCl and the resulting solution concentrated to ⅕ its original volume using a rotary evaporator at a temperature not more than 45° C. The concentrated reaction mixture was carefully neutralized by addition of K2CO3 to a pH of 8-9 and extracted with EA (5×200 mL followed by 3×50 mL). The combined ethyl acetate layers were dried over MgSO4, filtered, and volatiles removed to yield 48 g of 1-N-methyl-2-amino imidazole-5-carboxylic acid ethyl ester.

Identifiers

|

REACTION_CXSMILES

|

C(OCC)=O.Cl.CO[C:9](=[O:13])[CH2:10][NH:11][CH3:12].[H-].[Na+].Cl.[NH2:17][C:18]#[N:19].[C:20]([O-])(=O)C.[Na+].C([O-])([O-])=O.[K+].[K+].[CH2:31]([OH:33])[CH3:32]>CC(O)=O>[CH2:31]([O:33][C:9]([C:10]1[N:11]([CH3:12])[C:18]([NH2:17])=[N:19][CH:20]=1)=[O:13])[CH3:32] |f:1.2,3.4,7.8,9.10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

45 g

|

|

Type

|

reactant

|

|

Smiles

|

NC#N

|

|

Name

|

|

|

Quantity

|

88 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)OCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.COC(CNC)=O

|

Step Three

|

Name

|

|

|

Quantity

|

54 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[K+].[K+]

|

Step Seven

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to reaction)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

contained in a 1-L round-bottomed flask

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled in an ice-water bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added slowly during a period of 2 h

|

|

Duration

|

2 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred at rt for about 14 h

|

|

Duration

|

14 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Volatiles were removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a residue which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was triturated twice with hexane (500 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a sticky light brown paste which

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After the reaction mixture cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the white precipitate was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

the residue washed with 2×25 mL of ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate was evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a thick brown oil to which

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred at 90-100° C. for 1.5 h

|

|

Duration

|

1.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a clear solution which

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the resulting solution concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a rotary evaporator at a temperature not more than 45° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The concentrated reaction mixture

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with EA (5×200 mL followed by 3×50 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined ethyl acetate layers were dried over MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

volatiles removed

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(=O)C1=CN=C(N1C)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 48 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |